Product packaging for D-[4-13C]Glucose(Cat. No.:CAS No. 84270-10-0)

D-[4-13C]Glucose

Cat. No.: B118824
CAS No.: 84270-10-0
M. Wt: 181.15 g/mol
InChI Key: WQZGKKKJIJFFOK-CDAWROFUSA-N
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Description

Significance of Stable Isotope Tracers in Elucidating Metabolic Flux

Stable isotope tracers, such as those containing carbon-13 (¹³C), are non-radioactive variants of atoms that can be incorporated into metabolic substrates like glucose. nih.govfrontiersin.orgmdpi.com By introducing these labeled molecules into biological systems, from single cells to whole organisms, scientists can track the journey of the labeled atoms through various metabolic pathways. nih.govresearchgate.net This technique, known as metabolic flux analysis, allows for the quantification of the rates (fluxes) of metabolic reactions, providing a dynamic picture of cellular activity that goes beyond static measurements of metabolite concentrations. researchgate.netnih.gov The use of stable isotopes offers a significant advantage over radioactive isotopes by being safe for in vivo studies in humans and allowing for the simultaneous assessment of multiple pathways. nih.govfrontiersin.org

Historical Context and Evolution of Isotopic Labeling Strategies in Biochemistry

Unique Advantages of Position-Specific ¹³C-Labeled Glucose Isotopomers in Tracing Carbon Fate

The following table provides an overview of how different position-specific glucose tracers can be used to probe specific metabolic pathways:

TracerPrimary Pathway(s) ProbedPrinciple of Detection
[1-¹³C]Glucose Pentose (B10789219) Phosphate (B84403) Pathway (PPP) vs. GlycolysisThe ¹³C at position 1 is lost as ¹³CO₂ in the oxidative PPP, while it is retained in glycolysis. shimadzu.com
[U-¹³C₆]Glucose Overall Glucose MetabolismAll carbons are labeled, allowing for tracking of the entire carbon backbone through various pathways. cancer.gov
[1,2-¹³C₂]Glucose Pentose Phosphate Pathway (PPP) vs. GlycolysisGenerates singly labeled (M+1) lactate (B86563) via the PPP and doubly labeled (M+2) lactate via glycolysis. nih.govresearchgate.net
D-[4-¹³C]Glucose Glycolysis, TCA Cycle, GluconeogenesisThe C4 label appears in specific positions of TCA cycle intermediates and gluconeogenic products. nih.gov

The strategic use of D-[4-¹³C]Glucose, often in combination with other tracers and advanced analytical methods, continues to provide invaluable insights into the metabolic reprogramming that occurs in various physiological and pathological states, from cancer to diabetes. researchgate.netnih.gov By precisely tracking the journey of the fourth carbon of glucose, researchers can uncover the intricate details of cellular energy production and biosynthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O6 B118824 D-[4-13C]Glucose CAS No. 84270-10-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4S,5S,6R)-6-(hydroxymethyl)(513C)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-CDAWROFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[13C@H]([C@@H]([C@H](C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70467202
Record name D-[4-13C]Glucose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70467202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84270-10-0
Record name D-[4-13C]Glucose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70467202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Fundamental Principles of D 4 13c Glucose Isotope Tracing

Concepts of Isotopic Enrichment and Isotopic Discrimination

Isotope tracing studies are founded on the principle of isotopic enrichment , which involves introducing a compound with a higher-than-natural abundance of a specific isotope into a biological system. For carbon, the natural abundance of 13C is approximately 1.1%, with 12C being the predominant isotope. In metabolic experiments, substrates like D-[4-13C]Glucose are synthesized to have a very high enrichment (often >99%) at a specific atomic position. nih.gov When this enriched tracer is introduced, it mixes with the endogenous, naturally abundant (unlabeled) pools of the metabolite. The extent to which the 13C label is incorporated into various downstream products allows for the quantification of metabolic pathway fluxes.

A critical factor to consider in these experiments is isotopic discrimination , also known as the kinetic isotope effect. This phenomenon occurs because enzymes often catalyze reactions involving lighter isotopes (like 12C) at a slightly faster rate than their heavier counterparts (13C). This preference can lead to isotopic fractionation, where the metabolic products become slightly depleted in the heavier isotope relative to the initial substrate pool. wustl.edunih.gov For instance, studies in Escherichia coli grown on a mixture of labeled and unlabeled glucose demonstrated that the cell's metabolism favored the lighter 12C isotopes. wustl.edunih.gov Glucose transporters may play a significant role in this initial fractionation. nih.gov Therefore, precise metabolic flux analysis must account for potential isotopic discrimination to avoid misinterpretation of the results. wustl.edu

Pathways of this compound Carbon Incorporation into Central Metabolism

The 13C label from the fourth carbon of this compound is distributed throughout central carbon metabolism via several key pathways. Tracking the position of this label in various intermediates provides specific insights into the activity of these routes.

Glycolysis is the metabolic pathway that converts one molecule of six-carbon glucose into two molecules of three-carbon pyruvate (B1213749). During this process, the glucose molecule is cleaved into two interconvertible triose phosphates. The carbon skeleton is rearranged such that the C4 of the original glucose molecule becomes the C1 (carboxyl carbon) of pyruvate. youtube.com

Glucose (C1-C2-C3-C4-C5-C6) → 2 Pyruvate (C3-C2-C1)

This compound → [1-13C]Pyruvate

This specifically labeled [1-13C]pyruvate is a critical branch point. It can be reduced in the cytosol to lactate (B86563) by lactate dehydrogenase, transferring the label to the carboxyl carbon of lactate, forming [1-13C]lactate. Alternatively, it can be transported into the mitochondria for further oxidation. In the reaction catalyzed by the pyruvate dehydrogenase (PDH) complex, this labeled carboxyl carbon is lost as carbon dioxide (13CO2), meaning the resulting acetyl-CoA is unlabeled. youtube.comyoutube.com This characteristic makes this compound an ineffective tracer for monitoring carbon entry into the TCA cycle via PDH but an excellent one for tracking its entry via other pathways.

MetaboliteExpected Labeling from this compound
Pyruvate[1-13C]Pyruvate
Lactate[1-13C]Lactate
Acetyl-CoA (via PDH)Unlabeled (13CO2 released)

Anaplerosis refers to the replenishment of TCA cycle intermediates that have been extracted for biosynthesis. The primary anaplerotic pathway from glycolysis is the carboxylation of pyruvate to oxaloacetate, a reaction catalyzed by pyruvate carboxylase (PC). biorxiv.orgbiorxiv.org this compound is particularly useful for measuring this flux. The resulting [1-13C]pyruvate is carboxylated to form [4-13C]oxaloacetate, as the new carboxyl group (from unlabeled CO2) is added at the C4 position. researchgate.netnih.gov

This [4-13C]oxaloacetate can then enter the TCA cycle. It condenses with unlabeled acetyl-CoA to form citrate (B86180) labeled at the C4 position. As this labeled citrate is metabolized through the cycle, the 13C label is transferred to subsequent intermediates. For example, it will result in α-ketoglutarate labeled at the C2 position. researchgate.net The detection of these specific isotopologues is a direct indicator of pyruvate carboxylase activity. biorxiv.orgnih.gov

TCA Cycle IntermediateExpected Labeling from this compound (via Anaplerosis)
Oxaloacetate[4-13C]Oxaloacetate
Citrate[4-13C]Citrate
α-Ketoglutarate[2-13C]α-Ketoglutarate
Succinate[2-13C]Succinate and/or [3-13C]Succinate (due to symmetry)
Fumarate[2-13C]Fumarate and/or [3-13C]Fumarate (due to symmetry)
Malate[2-13C]Malate and/or [3-13C]Malate

The pentose (B10789219) phosphate (B84403) pathway (PPP) is a crucial metabolic route for generating NADPH and the precursors for nucleotide synthesis. The oxidative branch of the PPP involves the decarboxylation of the C1 carbon of glucose-6-phosphate. nih.govnih.gov Since this compound carries its label at the fourth position, the 13C is conserved during this oxidative phase.

The subsequent non-oxidative phase involves a series of carbon-shuffling reactions catalyzed by transketolase and transaldolase. Tracing the [4-13C] label through these reactions shows that it is ultimately transferred to the C1 position of glyceraldehyde-3-phosphate, which then re-enters the glycolytic pathway. This glyceraldehyde-3-phosphate is subsequently converted to [1-13C]pyruvate. Because both direct glycolysis and the full PPP cycle of this compound produce [1-13C]pyruvate, this specific tracer cannot, by itself, distinguish between the two pathways. Tracers like [1,2-13C2]glucose are more suitable for this purpose as they yield differently labeled lactate isotopologues depending on the pathway taken. nih.govmit.edu

Gluconeogenesis is the metabolic process for synthesizing glucose from non-carbohydrate precursors, primarily occurring in the liver and kidneys. escholarship.org Carbon recycling, such as in the Cori cycle, involves the conversion of glucose to lactate in tissues like muscle, followed by the transport of lactate to the liver to be converted back into glucose. nih.govphysiology.org

Using this compound as a tracer, the label flows through glycolysis to produce [1-13C]pyruvate and subsequently [1-13C]lactate. When this lactate is taken up by the liver for gluconeogenesis, it is first converted back to [1-13C]pyruvate. This pyruvate enters the gluconeogenic pathway via pyruvate carboxylase, forming [4-13C]oxaloacetate. nih.gov As oxaloacetate proceeds "backwards" towards glucose, the label's position can be scrambled. This is because fumarate, an intermediate in the path from oxaloacetate to phosphoenolpyruvate, is a symmetrical molecule. This symmetry can lead to the newly synthesized glucose being labeled at either the C3 or C4 position. The detection of 13C at these positions in the glucose pool is a clear indication of carbon recycling. nih.gov

The 13C label from this compound is incorporated into a variety of essential downstream metabolites, providing insights into their biosynthetic origins.

Lactate and Alanine : As previously described, glycolysis of this compound produces [1-13C]pyruvate. This can be reduced to [1-13C]lactate or transaminated to form [1-13C]alanine. researchgate.netnih.gov

Aspartate : Aspartate is synthesized by the transamination of oxaloacetate. When this compound contributes to the oxaloacetate pool via anaplerotic pyruvate carboxylation, the resulting [4-13C]oxaloacetate leads directly to the synthesis of [4-13C]aspartate. researchgate.netnih.gov

Glutamate (B1630785) and Glutamine : These amino acids are synthesized from the TCA cycle intermediate α-ketoglutarate. Following the anaplerotic entry of the label from this compound, the TCA cycle produces [2-13C]α-ketoglutarate. This, in turn, is used to synthesize [2-13C]glutamate, which can be further converted to [2-13C]glutamine. researchgate.netnih.govmdpi.com The labeling of these amino acids confirms the utilization of glucose carbons for their de novo synthesis via the TCA cycle. ntnu.no

Table 2.2.5: Expected 13C Labeling Patterns in Downstream Metabolites from this compound
MetaboliteMetabolic PrecursorExpected Labeling Pattern
LactatePyruvate[1-13C]Lactate
AlaninePyruvate[1-13C]Alanine
AspartateOxaloacetate[4-13C]Aspartate
Glutamateα-Ketoglutarate[2-13C]Glutamate
GlutamineGlutamate[2-13C]Glutamine

Isotopic Steady-State and Transient Metabolic Flux Analysis (MFA) Principles

Metabolic flux analysis can be performed under two different assumptions regarding the isotopic labeling state of the system: isotopic steady-state or transient (non-stationary) state.

Isotopic Steady-State MFA

Isotopic steady-state is the most common approach for ¹³C-MFA. This condition is achieved when the isotopic enrichment of intracellular metabolites becomes constant over time, indicating that the rate of label incorporation is balanced by the rate of metabolite turnover. d-nb.info To reach this state, cells are cultured with a ¹³C-labeled substrate, like D-[4-¹³C]Glucose, for a duration sufficient for the label to fully permeate the metabolic network of interest. The time required to reach isotopic steady state varies depending on the pathway; for instance, glycolysis may reach a steady state in minutes, while the tricarboxylic acid (TCA) cycle can take hours. d-nb.info

At isotopic steady state, the distribution of mass isotopomers (molecules of the same compound that differ in the number of ¹³C atoms) for a given metabolite is determined solely by the relative fluxes of the pathways producing it. mdpi.com By measuring these mass isotopomer distributions using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR), and applying computational models, the intracellular fluxes can be quantified. creative-proteomics.comnih.gov

The specific location of the label in D-[4-¹³C]Glucose is crucial. When D-[4-¹³C]Glucose enters glycolysis, it is converted to pyruvate. The ¹³C label at the C4 position of glucose will end up on the C1 position of pyruvate. nih.gov This labeled pyruvate can then enter the TCA cycle. Tracers like [3,4-¹³C]glucose have been identified as being particularly effective for quantifying the anaplerotic flux of glucose into the TCA cycle via pyruvate carboxylase. nih.govresearchgate.net However, for analyzing pathways like glycolysis and the pentose phosphate pathway (PPP), glucose tracers labeled on the 4th, 5th, or 6th carbons can sometimes yield results of limited quality because the labeled atoms can become trapped in a cycle of reversible reactions, which reduces the diversity of labeling patterns and thus the sensitivity for flux estimation. nih.gov

Transient Metabolic Flux Analysis (INST-MFA)

Isotopically non-stationary metabolic flux analysis (INST-MFA) is an alternative approach that analyzes the dynamic changes in metabolite labeling over time before the system reaches an isotopic steady state. mdpi.comnih.gov This method involves collecting samples at multiple time points after the introduction of the ¹³C tracer. nih.gov

The primary advantage of INST-MFA is that it does not require the often lengthy incubation times needed to achieve isotopic steady state, which is particularly beneficial for systems with slow turnover rates, such as mammalian cells. nih.gov Furthermore, INST-MFA can provide higher resolution for certain fluxes, especially for reversible reactions and pathways that are difficult to resolve using steady-state data. mdpi.comresearchgate.net The transient labeling data is computationally more complex to analyze, as it requires solving differential equations that account for both metabolic fluxes and metabolite pool sizes. nih.gov

The table below summarizes the key principles and differences between the two MFA approaches.

FeatureIsotopic Steady-State MFA (SS-MFA)Transient MFA (INST-MFA)
Experimental Condition Isotopic labeling of metabolites is constant over time.Isotopic labeling of metabolites changes over time.
Sampling Single time point after reaching steady state.Multiple time points before reaching steady state.
Primary Data Mass isotopomer distributions at steady state.Time-course of mass isotopomer distributions.
Advantages Simpler computational analysis; widely established.Faster experiments; can resolve reversible reactions and fluxes in slow-turnover pathways. mdpi.comnih.govresearchgate.net
Disadvantages Requires long incubation times; may not resolve all fluxes.Computationally more intensive; requires accurate metabolite pool size measurements. nih.gov

Considerations of Isotopic Dilution and Endogenous Carbon Recycling

Accurate interpretation of data from D-[4-¹³C]Glucose tracing experiments requires careful consideration of phenomena that can alter the isotopic enrichment of metabolites, namely isotopic dilution and the recycling of carbon from endogenous sources.

Isotopic Dilution

Isotopic dilution occurs when the ¹³C-labeled carbon pool is diluted by unlabeled (¹²C) carbon from other sources. nih.gov This leads to a lower-than-expected isotopic enrichment in downstream metabolites and can significantly impact the accuracy of calculated fluxes if not properly accounted for. A key indicator of dilution is the presence of a substantial M+0 isotopologue (a metabolite with no ¹³C labels) for a metabolite that is expected to be labeled. nih.gov

Several factors can contribute to isotopic dilution:

Alternative Carbon Sources: Nutrients in the culture medium, such as unlabeled amino acids or fatty acids, can be catabolized and enter central carbon metabolism, diluting the ¹³C label from glucose. nih.gov

Intracellular Stores: The breakdown of unlabeled intracellular macromolecules, such as glycogen (B147801) or proteins, can release unlabeled metabolites into the active metabolic pools. nih.gov

Serum in Media: For in vitro cell culture experiments, the addition of serum can be a significant source of unlabeled compounds, leading to lower ¹³C enrichment in metabolites. diva-portal.org

Endogenous Carbon Recycling

Endogenous carbon recycling refers to the process where ¹³C, initially introduced via D-[4-¹³C]Glucose, is released in the form of ¹³CO₂ through decarboxylation reactions (e.g., in the TCA cycle or pentose phosphate pathway) and is then re-fixed into metabolites. nih.gov This phenomenon is particularly significant in in vivo (whole organism) studies. biorxiv.org

A major pathway for ¹³CO₂ re-fixation is the carboxylation of pyruvate to form oxaloacetate, a reaction catalyzed by pyruvate carboxylase. biorxiv.org This process results in the appearance of M+1 isotopologues (metabolites with a single ¹³C label) in TCA cycle intermediates and other connected pathways. researchgate.net In in vivo studies using ¹³C-glucose, citrate M+1 is often observed as a dominant isotopologue, which is a direct consequence of substantial endogenous ¹³CO₂ recycling. nih.govresearchgate.net

The following table outlines key research findings related to endogenous carbon recycling.

FindingObservationImplication for MFASource(s)
In Vivo vs. In Vitro Differences In mice infused with [U-¹³C]-glucose, citrate M+1 was the dominant isotopologue in tissues. In cultured cells, citrate M+2 or M+4 were dominant.Endogenous ¹³CO₂ recycling is substantial in vivo but is diluted and often negligible in vitro. nih.govbiorxiv.org researchgate.net, researchgate.net, nih.gov, biorxiv.org
Mechanism of Recycling ¹³CO₂ produced from the oxidation of ¹³C tracers is re-fixed into metabolites like oxaloacetate via carboxylase enzymes.Leads to the generation of M+1 labeled species in the TCA cycle and connected pathways (e.g., serine biosynthesis). biorxiv.org biorxiv.org
Biomarker Potential The rapid appearance of high-abundance citrate M+1 in plasma in vivo may serve as a biomarker for tissue pyruvate carboxylase activity.Offers a potential non-invasive way to probe specific enzyme activities in whole-organism studies. researchgate.net, biorxiv.org

Methodological Approaches for D 4 13c Glucose Tracer Studies

Design of D-[4-¹³C]Glucose Labeling Experiments

The design of a D-[4-¹³C]Glucose labeling experiment is critical for obtaining meaningful and interpretable data. The choice of experimental system, be it in vitro, in vivo, or human translational studies, dictates many of the experimental parameters.

In vitro systems, including established cell lines and primary cultures, provide a controlled environment to investigate cellular metabolism. When using D-[4-¹³C]Glucose in these systems, researchers can track the incorporation of the ¹³C label into various downstream metabolites. This approach is instrumental in understanding how different cell types utilize glucose and how metabolic pathways are altered in disease states, such as cancer.

For instance, studies in cancer cell lines have utilized ¹³C-labeled glucose to trace its path through glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. ckisotopes.com The choice of which carbon atom to label in the glucose molecule is crucial; while uniformly labeled [U-¹³C]glucose is common, position-specific labels like D-[4-¹³C]Glucose can provide more granular information about specific enzymatic reactions and pathway activities. youtube.com

In breast cancer cell lines, for example, exposing cells to varying concentrations of ¹³C-labeled glucose and glutamine has revealed the metabolic plasticity of these cells in response to nutrient availability. semanticscholar.orgmdpi.com Such experiments demonstrate how cancer cells can adapt their metabolic wiring to survive in the often nutrient-poor tumor microenvironment. mdpi.com The analysis of isotopologue profiles of key metabolites helps to elucidate the engagement of different metabolic routes, including glycolysis, gluconeogenesis, and anaplerosis. semanticscholar.orgmdpi.com

Animal models, particularly mice, are invaluable for studying metabolism in a whole-organism context. D-[4-¹³C]Glucose can be administered to these models to trace glucose metabolism in various tissues and organs under physiological or pathological conditions. This in vivo approach allows for the investigation of inter-organ metabolic cross-talk and the systemic effects of metabolic perturbations.

Patient-derived xenografts (PDXs), where human tumor tissue is implanted into immunocompromised mice, have emerged as a powerful tool in cancer metabolism research. nih.gov By infusing these mice with ¹³C-labeled glucose, researchers can study the metabolic phenotype of the patient's tumor in a more physiologically relevant setting. researchgate.netresearchgate.net This technique has been used to compare the metabolism of patient tumors with their corresponding PDXs, providing insights into the fidelity of these models. researchgate.net

In vivo labeling experiments with ¹³C-glucose have been employed to study metabolic reprogramming in various cancer types. ckisotopes.com The labeled glucose can be delivered via different routes, and the subsequent distribution of the ¹³C label in metabolites from tumor and other tissues is analyzed to understand metabolic fluxes. ckisotopes.comnih.gov

Translational studies in humans bridge the gap between preclinical research and clinical applications. The use of stable isotopes like ¹³C-glucose is a safe and effective way to study metabolism directly in human subjects. These studies can provide crucial information about metabolic alterations in diseases such as diabetes and cancer, and can be used to assess the metabolic effects of therapeutic interventions.

In clinical settings, ¹³C-labeled compounds are used as tracers in conjunction with techniques like nuclear magnetic resonance (NMR) spectroscopy for real-time monitoring of metabolic pathways. researchgate.net The intravenous glucose tolerance test (IVGTT) can be performed with labeled glucose to assess glucose kinetics in vivo. nih.gov While various labeled forms of glucose have been used, the principles of tracer administration and subsequent analysis are similar.

To gain a more comprehensive understanding of metabolic networks, researchers often employ parallel labeling experiments. nih.gov This involves conducting multiple experiments under identical conditions but with different ¹³C-labeled glucose isotopomers. nih.gov While D-[4-¹³C]Glucose can provide specific insights, its use in parallel with other tracers can help to resolve complex metabolic pathways and improve the accuracy of flux estimations. nih.govnih.gov

For example, while [1,2-¹³C]glucose is often used to analyze the pentose phosphate pathway, other tracers might be better suited for studying the TCA cycle. nih.gov A computational evaluation of various ¹³C-labeled glucose tracers found that those labeled at the 4th, 5th, or 6th carbon positions can have limitations in resolving certain pathways due to the trapping of labeled atoms in cycles. nih.gov However, specific tracers like [3,4-¹³C]glucose have been identified as being particularly effective for quantifying the anaplerotic flux of glucose into the TCA cycle. researchgate.net

The combination of different tracers in parallel experiments allows for a more robust and detailed analysis of central carbon metabolism. biorxiv.orgspringernature.comnih.gov This approach has been shown to provide more precise flux estimations than single-tracer experiments. nih.gov

Analytical Platforms for ¹³C-Isotopomer Detection and Quantification

The analysis of ¹³C-labeled metabolites is a critical step in tracer studies. Mass spectrometry has become the primary analytical tool for this purpose due to its high sensitivity and ability to resolve different isotopomers.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. In the context of ¹³C tracer studies, MS is used to determine the incorporation of ¹³C into various metabolites, providing a detailed picture of metabolic fluxes.

Both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are widely used for the analysis of ¹³C-labeled metabolites. nih.gov GC-MS is often used for the analysis of volatile compounds and requires derivatization of many metabolites. nih.gov LC-MS is well-suited for the analysis of a wide range of polar metabolites without the need for derivatization. springernature.com

High-resolution mass spectrometry is particularly valuable in these studies as it can distinguish between different isotopologues, which are molecules that differ only in their isotopic composition. agilent.com The data obtained from MS analysis can be used to calculate the fractional enrichment of ¹³C in different metabolites and to determine the distribution of ¹³C within a molecule. nih.gov This information is then used to model and quantify metabolic fluxes through different pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-invasive technique that provides detailed information about the structure and dynamics of molecules. In the context of D-[4-¹³C]Glucose tracer studies, NMR is used to track the position of the ¹³C label in various metabolites, providing insights into metabolic pathways and fluxes. nih.govnih.govresearchgate.net

Direct ¹³C NMR spectroscopy directly detects the ¹³C nuclei, providing a wealth of information about the metabolic fate of ¹³C-labeled substrates. nih.govnih.gov This technique has been instrumental in studying hepatic glucose metabolism, particularly glycogen (B147801) synthesis. mdpi.com For instance, using [1-¹³C]glucose, the rate of glycogen synthesis in perfused livers can be monitored over time by observing the increase in the [1-¹³C]glycogen NMR signal. mdpi.com

¹³C NMR isotopomer analysis of glutamate (B1630785) has been used to investigate the connection between pyruvate (B1213749) cycling and glucose-stimulated insulin (B600854) secretion (GSIS). pnas.org By incubating cells with [U-¹³C₆]glucose and analyzing the ¹³C NMR spectra of isolated glutamate, researchers can quantify the flux through different mitochondrial pathways. pnas.org This approach has revealed that pyruvate cycling activity is closely correlated with the degree of glucose responsiveness in insulin-secreting cell lines. pnas.org

Metabolic profiling of cancer cells using ¹³C-NMR spectroscopy with [1,2-¹³C₂]glucose has provided integrated information about the pentose phosphate pathway, TCA cycle, and amino acid metabolism. nih.gov The isotopomer analysis of various metabolites, including lactate (B86563), glutamate, and the ribose moiety of nucleotides, allows for the detailed characterization of metabolic phenotypes. nih.gov

Indirect ¹H-[¹³C] NMR spectroscopy detects the protons that are directly attached to ¹³C nuclei, offering a significant sensitivity advantage over direct ¹³C detection due to the larger gyromagnetic ratio of protons. nih.gov This technique allows for the detection of both the total (¹²C + ¹³C) and the ¹³C fraction of a metabolite, enabling the direct calculation of in vivo ¹³C fractional enrichments. nih.gov

J-difference editing is a common technique used in indirect ¹H-[¹³C] NMR to selectively detect the ¹H signals coupled to ¹³C. nih.gov This method has been successfully applied in vivo to study cerebral metabolism following the infusion of ¹³C-labeled glucose. acs.org For example, after infusing [1-¹³C]-glucose, significant ¹³C label accumulation can be observed in [4-¹³C]-glutamate and [2-¹³C]-GABA in rat brain extracts. acs.org The high quality of the spectra allows for reliable quantification of label incorporation into various metabolites. acs.org

Table 4: Comparison of Direct and Indirect ¹³C NMR Techniques

Feature Direct ¹³C NMR Indirect ¹H-[¹³C] NMR Reference
Sensitivity Lower Higher nih.gov
Information Obtained ¹³C chemical shifts and couplings ¹H chemical shifts and ¹H-¹³C couplings nih.gov
Fractional Enrichment Not directly measured Directly calculated nih.gov

| Typical Applications | Metabolic flux analysis, isotopomer analysis | In vivo metabolic studies, detection of low concentration metabolites | nih.govacs.org |

Hyperpolarized ¹³C Magnetic Resonance Spectroscopic Imaging (MRSI)

Following a comprehensive search of scientific literature, no specific research findings or data tables for the use of hyperpolarized D-[4-¹³C]Glucose in ¹³C Magnetic Resonance Spectroscopic Imaging (MRSI) tracer studies were identified. The current body of research in hyperpolarized ¹³C MRSI of glucose metabolism predominantly utilizes other isotopologues, such as [U-¹³C₆, U-²H₇]-D-glucose and [1-¹³C]-D-glucose, or focuses on downstream metabolites like pyruvate.

The principles of hyperpolarized ¹³C MRSI involve a technique called dynamic nuclear polarization (DNP), which dramatically increases the signal-to-noise ratio of ¹³C-labeled compounds, allowing for real-time in vivo imaging of metabolic pathways. The choice of the labeled position on the glucose molecule is critical as it determines which metabolic pathways and downstream products can be traced.

While the general methodology of hyperpolarized ¹³C MRSI is well-established, the absence of studies specifically employing D-[4-¹³C]Glucose means that detailed research findings, metabolic fate, and kinetic data for this particular tracer within this specific technological application are not available. Research in this field has largely concentrated on tracers that provide insights into glycolysis and the Warburg effect, with uniformly labeled glucose and [1-¹³C]pyruvate being the most extensively studied probes. The use of deuterated glucose molecules has also been a focus, as this extends the signal lifetime (T₁ relaxation time), which is a critical factor in hyperpolarization studies.

Due to the lack of available data, a detailed discussion of research findings and the generation of data tables for hyperpolarized D-[4-¹³C]Glucose MRSI studies is not possible at this time.

Computational and Data Analysis in D 4 13c Glucose Metabolic Flux Studies

Mathematical Models for Metabolic Flux Estimation

At the core of ¹³C-MFA are mathematical models that describe the flow of carbon atoms through a metabolic network. sci-hub.se13cflux.net These models are essential for inferring intracellular fluxes, which are not directly measurable, from experimental data. 13cflux.netfrontiersin.org

Stoichiometric Network Models: The foundation of any metabolic flux model is the stoichiometric model of the cell's metabolism. This model comprises a set of biochemical reactions that define the metabolic network's structure. sci-hub.sefrontiersin.org It accounts for the mass balances of all internal metabolites, assuming the system is at a metabolic steady state where the concentrations of these metabolites are constant over time. arxiv.org Stoichiometric models can be constructed from genomic information and refined with data from literature and experimental observations. sci-hub.se

The relationship between fluxes and isotope labeling patterns is captured by a mathematical model that predicts the fractional labeling of metabolites based on a given set of flux values. frontiersin.org To estimate the unknown fluxes, this model is essentially used in reverse, iteratively adjusting flux values to minimize the difference between the model's predicted labeling patterns and the experimentally measured ones. frontiersin.org

For complex metabolic systems, especially in eukaryotic cells, compartmentalization of metabolic pathways adds another layer of complexity. Models must account for the transport of metabolites between different cellular compartments, such as the cytosol and mitochondria. oup.com

Algorithms for Mass Isotopomer Distribution (MID) Analysis and Correction

Mass Isotopomer Distribution (MID) represents the relative abundance of different isotopologues (molecules that differ only in their isotopic composition) of a metabolite. The analysis of MIDs is a critical step in ¹³C-MFA.

Elementary Metabolite Units (EMU) Framework: A significant advancement in simplifying the computational complexity of ¹³C-MFA was the development of the Elementary Metabolite Units (EMU) framework. mit.educreative-proteomics.commdpi.com This approach decomposes the complex metabolic network into smaller, manageable units, which significantly streamlines the process of modeling and solving for metabolic fluxes. creative-proteomics.com The EMU framework has become a standard method, making the modeling process more tractable and reproducible. creative-proteomics.com

Algorithms based on the EMU framework are used to simulate the MIDs of metabolites. github.io These simulations are then compared to the experimentally measured MIDs to estimate the metabolic fluxes. github.io

Correction for Natural Isotope Abundance: A crucial step in MID analysis is the correction for the natural abundance of stable isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O). researchgate.netmdpi.comresearchgate.net The measured MID from a mass spectrometer reflects both the isotopes introduced from the labeled tracer (like D-[4-¹³C]Glucose) and those naturally present in the metabolites and derivatization agents. researchgate.netresearchgate.netuni-regensburg.de Failing to correct for this natural abundance can lead to significant errors in data interpretation and inaccurate flux estimations. researchgate.netuni-regensburg.de Several algorithms have been developed to perform this correction, ensuring that the observed isotopic distributions are solely attributed to the tracer. mdpi.commdpi.comd-nb.info

Software Tools for ¹³C-Metabolic Flux Analysis

A variety of software tools have been developed to facilitate the complex calculations involved in ¹³C-MFA. These tools automate the process of model construction, flux estimation, and statistical analysis, making the technique more accessible to researchers without extensive backgrounds in computational modeling. nih.gov

SoftwareKey FeaturesPrimary Application
INCA (Isotopomer Network Compartmental Analysis) Supports both steady-state and isotopically non-stationary MFA. Allows for the simultaneous analysis of multiple experiments, including parallel labeling. nih.govnorthwestern.eduComprehensive analysis of complex metabolic networks, including those in photosynthetic organisms and mammalian cells. oup.comnih.gov
Metran Based on the EMU framework. Enables tracer experiment design and statistical analysis. mit.edu The first tool to allow for comprehensive analysis of parallel labeling experiments. nih.govHigh-resolution ¹³C-MFA, particularly for analyzing parallel labeling experiments to improve flux precision. nih.govsci-hub.se
FluxFix Focuses on the automatic correction of mass isotopomer data for natural background abundance. d-nb.infoPre-processing of mass spectrometry data for accurate determination of label incorporation. d-nb.info
13CFLUX2 High-performance simulator for quantifying steady-state fluxes. Implements efficient EMU and Cumomer simulation algorithms. 13cflux.netDetailed quantification of intracellular fluxes with options for advanced statistical analysis and experimental design. 13cflux.net
OpenFLUX Open-source software for modeling and analyzing ¹³C-based metabolic flux. mdpi.comgithub.ioProvides a flexible platform for researchers to perform ¹³C-MFA.
WUFlux Open-source platform with a user-friendly interface designed to simplify ¹³C-MFA for various prokaryotic species. github.ioFacilitates ¹³C-MFA for non-model organisms by providing metabolic network templates and simplifying data input and analysis. github.io

These software packages typically take a user-defined metabolic network, isotopic labeling data, and extracellular exchange rates as inputs to compute the intracellular flux distribution. nih.gov

Statistical Validation, Goodness-of-Fit, and Confidence Interval Determination of Fluxes

Ensuring the reliability and accuracy of the estimated fluxes is a critical aspect of ¹³C-MFA. This involves rigorous statistical analysis to assess how well the model fits the experimental data and to quantify the uncertainty in the estimated fluxes. sci-hub.se

Goodness-of-Fit: The most common method for evaluating the goodness-of-fit is the chi-squared (χ²) test. arxiv.orgnih.govresearchgate.net This test compares the sum of squared residuals (SSR), which is the difference between the measured and model-predicted MIDs, to a theoretical χ² distribution. creative-proteomics.comnih.gov A statistically acceptable fit is achieved if the SSR falls within a specified confidence interval (e.g., 95%). nih.govresearchgate.net

Confidence Interval Determination: Once a best-fit flux distribution is obtained, it is crucial to determine the confidence intervals for each estimated flux. sci-hub.se This provides a measure of the precision of the flux estimates. sci-hub.se Methods for calculating confidence intervals include:

Grid Search Method: This involves systematically varying individual flux parameters to determine the range over which the SSR remains within the acceptable statistical limit. researchgate.net

Monte Carlo Analysis: This approach involves performing multiple flux estimations on datasets with randomly added noise to generate a distribution of flux values, from which confidence intervals can be derived. researchgate.net

Prediction Profile Likelihood Analysis: This technique can be used to analyze the uncertainty of model predictions. diva-portal.org

A validation-based approach, where the model is tested against data not used in the initial parameter estimation, can provide additional confidence in the model's predictive power. diva-portal.org

Correction for Natural Isotope Abundance and Experimental Artifacts

Accurate ¹³C-MFA relies on correcting for various factors that can skew the measured isotopic data.

Natural Isotope Abundance Correction: As mentioned in section 4.2, correcting for the natural abundance of stable isotopes is a fundamental requirement. researchgate.net This correction is typically performed using matrix-based algorithms that account for the isotopic composition of all atoms in a metabolite and any derivatization agents used for analysis. researchgate.netfrontiersin.org Software tools like IsoCorrectoR and FluxFix are specifically designed for this purpose. uni-regensburg.ded-nb.info

Correction for Tracer Impurity: The ¹³C-labeled substrates used in experiments are never 100% pure and contain a small fraction of ¹²C. uni-regensburg.de This impurity must be accounted for in the analysis, as it can affect the observed MIDs. uni-regensburg.de

Correction for Biomass from Inoculum: In batch cultures, the initial unlabeled biomass from the inoculum can dilute the labeling patterns of the measured metabolites. github.io Some software, like WUFlux, includes features to correct for this by factoring in the ratio of non-labeled biomass to the total labeled culture. github.io

By systematically addressing these computational and data analysis challenges, researchers can leverage D-[4-¹³C]Glucose to obtain highly accurate and reliable maps of cellular metabolism.

Applications of D 4 13c Glucose in Physiological and Pathophysiological Research

Elucidating Glucose Metabolism in Diverse Cellular Systems

Stable isotope tracing with compounds like D-[4-13C]Glucose is a powerful method for quantifying the dynamic movement of carbon atoms through metabolic networks. This approach, known as metabolic flux analysis (MFA), allows for the calculation of reaction rates (fluxes) within a cell, offering a detailed snapshot of cellular physiology. By introducing a 13C-labeled substrate, such as glucose, into a biological system, researchers can track the incorporation of the 13C label into downstream metabolites, revealing the activity of various pathways.

Astrocytic and Neural Cell Metabolism and Compartmentation

The brain's energy metabolism is complex, involving a close partnership between neurons and glial cells, particularly astrocytes. 13C-labeled glucose has been instrumental in unraveling the metabolic compartmentation between these cell types.

A key concept elucidated through these studies is the astrocyte-neuron lactate (B86563) shuttle (ANLS) hypothesis. This model posits that astrocytes preferentially take up glucose from the bloodstream, metabolize it via glycolysis to lactate, and then shuttle this lactate to neurons. Neurons, in turn, take up the lactate and convert it to pyruvate (B1213749), which then fuels mitochondrial oxidative phosphorylation to generate ATP. Studies using [1-13C]glucose in co-cultures of neurons and astrocytes have shown that astrocytes release labeled lactate, which is subsequently taken up and metabolized by neurons.

Metabolic flux analysis using 13C-labeled glucose has allowed for the quantification of major metabolic pathways in these cells. For instance, in cultured astrocytes incubated with [1-13C]glucose, it was estimated that approximately 11% of the glucose consumed was directed through the pentose (B10789219) phosphate (B84403) pathway (PPP). The analysis also revealed significant activity of pyruvate carboxylase (PC), an enzyme primarily found in astrocytes, which is crucial for replenishing tricarboxylic acid (TCA) cycle intermediates (anaplerosis). The ratio of flux through PC compared to pyruvate dehydrogenase (PDH) was found to be 0.5 in one study, highlighting the importance of anaplerosis in astrocytic metabolism.

In vivo studies in rats using [1,6-13C]glucose and 13C NMR spectroscopy have further detailed this metabolic relationship. These experiments have determined the rates of the neuronal and glial TCA cycles, demonstrating that glial oxidative metabolism is a significant portion of total cerebral energy consumption.

Table 1: Key Metabolic Fluxes in Astrocytes Determined by 13C-MFA This table is interactive. Click on the headers to sort the data.

Metabolic Pathway/Ratio Estimated Flux/Value Significance
Pentose Phosphate Pathway (PPP) 11% of glucose uptake Production of NADPH and nucleotide precursors.
Pyruvate Carboxylase (PC) / Pyruvate Dehydrogenase (PDH) Ratio 0.5 High anaplerotic flux to support biosynthesis and neurotransmitter synthesis.
Glial TCA Cycle Rate 38% of total cerebral oxidative metabolism Demonstrates significant oxidative metabolism in astrocytes.

Immune Cell Metabolic Reprogramming and Function

Immune cell function is inextricably linked to cellular metabolism. Upon activation, immune cells undergo significant metabolic reprogramming to meet the demands of proliferation, differentiation, and effector functions like cytokine production. 13C-labeled glucose has been a vital tool for tracking these metabolic shifts.

T Cells: Naïve T cells are quiescent and rely primarily on oxidative phosphorylation. Upon activation, they switch to aerobic glycolysis, a phenomenon similar to the Warburg effect in cancer cells. This shift supports the rapid generation of ATP and provides anabolic precursors for biosynthesis. Studies using U-[13C]-glucose infusions in mice have shown that activated CD8+ T effector cells prominently use glucose for anabolic pathways, including nucleotide and amino acid synthesis. For example, significant 13C enrichment from glucose was observed in intermediates of the serine, glycine, one-carbon (SGOC) metabolism, which is crucial for nucleotide biosynthesis. In vitro, activated T cells show high anaplerotic flux via pyruvate carboxylase, whereas in vivo tracing reveals a predominance of pyruvate dehydrogenase activity for TCA cycle entry.

Macrophages: Macrophages exhibit different metabolic profiles depending on their polarization state. Classically activated (M1) macrophages, which are pro-inflammatory, are highly glycolytic. In contrast, alternatively activated (M2) macrophages, involved in tissue repair, rely more on oxidative phosphorylation. Stable isotope tracing has revealed nuances in these states. For instance, while both M1 and M2 macrophages produce the intermediate UDP-N-acetylglucosamine (UDP-GlcNAc), 13C-glucose tracing showed they use different pathways: M1 macrophages utilize the pentose phosphate pathway, while M2 macrophages depend on glycolysis and mitochondrial metabolism.

Neutrophils: 13C-metabolic flux analysis in neutrophil-like cells (dHL-60) demonstrated that upon differentiation, the glucose uptake rate and glycolytic flux decrease, while the TCA cycle flux remains constant. This indicates a metabolic shift away from rapid glucose consumption as the cells mature.

Table 2: Metabolic Reprogramming in Activated Immune Cells Traced with 13C-Glucose This table is interactive. Click on the headers to sort the data.

Immune Cell Type Metabolic Shift upon Activation Key Finding from 13C-Glucose Tracing
CD8+ T Cells Switch from OXPHOS to aerobic glycolysis and anabolism. Glucose carbon is heavily incorporated into anabolic pathways like SGOC and nucleotide synthesis.
M1 Macrophages Upregulation of glycolysis. Utilize the pentose phosphate pathway for UDP-GlcNAc synthesis.
M2 Macrophages Reliance on oxidative phosphorylation. Utilize glycolysis and mitochondrial metabolism for UDP-GlcNAc synthesis.

Microbial Metabolic Pathways and Engineering

13C-Metabolic Flux Analysis (13C-MFA) is a cornerstone of metabolic engineering, providing a quantitative framework to understand and optimize microbial production of chemicals, biofuels, and pharmaceuticals. By feeding microorganisms a 13C-labeled carbon source like glucose, researchers can map intracellular fluxes and identify metabolic bottlenecks or competing pathways.

The choice of glucose tracer is critical for resolving fluxes in different parts of the metabolic network. For example, in Escherichia coli, a mixture of 75% [1-13C]glucose and 25% [U-13C]glucose was found to be optimal for resolving fluxes in the upper part of metabolism (glycolysis and PPP). Conversely, tracers like [4,5,6-13C]glucose provided the best resolution for the lower part of metabolism, including the TCA cycle and anaplerotic reactions.

One study investigated the metabolism of E. coli grown on agar plates using 13C-MFA with parallel labeling experiments using [1,2-13C]glucose, [1,6-13C]glucose, and [4,5,6-13C]glucose. The results revealed two distinct cell populations: a dominant population (92%) that metabolized glucose and secreted acetate, and a smaller population (8%) that consumed the secreted acetate. This demonstrates the power of 13C-MFA to uncover complex metabolic interactions even within a seemingly uniform culture.

Investigating Glucose Homeostasis and Dysregulation In Vivo

Beyond the cellular level, 13C-labeled glucose is essential for studying whole-body glucose metabolism and the pathophysiology of metabolic diseases. These tracers are considered safe for human studies, allowing for dynamic assessments of glucose kinetics.

Dynamics of Glucose Turnover and Production Rates

Glucose turnover refers to the rate at which glucose appears in (Rate of appearance, Ra) and disappears from (Rate of disappearance, Rd) the plasma. In a steady state, these rates are equal. Using 13C-labeled glucose tracers, such as [3,4-13C2]glucose, in combination with primed-constant infusions, allows for the precise measurement of the rate of endogenous glucose production (GP), primarily by the liver.

Studies in healthy human volunteers using [U-13C]glucose have established baseline values for glucose turnover. Under basal, postabsorptive conditions, the glucose turnover rate was found to be approximately 2.42 mg/kg/min. The glucose oxidation rate, measured by tracking the appearance of 13CO2 in expired breath, was 1.34 mg/kg/min. This demonstrates that a significant portion of glucose is metabolized non-oxidatively, for instance, into lactate or glycogen (B147801).

These techniques are also used to assess the body's response to insulin (B600854). During a euglycemic-hyperinsulinemic clamp, where insulin levels are raised while blood glucose is held constant, the glucose turnover rate in healthy individuals increased dramatically to 9-10 mg/kg/min, while hepatic glucose production was completely suppressed. This quantifies the potent effect of insulin on stimulating glucose uptake by peripheral tissues and inhibiting liver glucose output.

Table 3: Glucose Turnover Rates in Healthy Humans This table is interactive. Click on the headers to sort the data.

Condition Parameter Measured Rate
Basal (Fasting) Glucose Turnover Rate 2.42 ± 0.11 mg/kg/min
Basal (Fasting) Glucose Oxidation Rate 1.34 ± 0.08 mg/kg/min
Hyperinsulinemic Clamp Glucose Turnover Rate 9-10 mg/kg/min

Role in Diabetes, Insulin Resistance, and Metabolic Syndrome

In metabolic diseases such as obesity, type 2 diabetes, and metabolic syndrome, glucose homeostasis is impaired. 13C-labeled glucose tracers are used to pinpoint the underlying metabolic defects. Insulin resistance, a key feature of these conditions, is characterized by a blunted response to insulin in tissues like muscle, fat, and liver.

Stable isotope breath tests using 13C-glucose can reveal systemic alterations in substrate oxidation. In a mouse model of diet-induced obesity (DIO), which mimics human metabolic syndrome, real-time breath analysis showed a significant decrease in the oxidation of an administered 13C-glucose load compared to control mice. This reflects the impaired ability of insulin-resistant tissues to take up and utilize glucose.

Conversely, in a mouse model of cancer-associated cachexia, a state of severe metabolic dysregulation, the oxidation of 13C-glucose was significantly increased compared to healthy mice. This indicates a systemic metabolic rewiring where glucose is more rapidly consumed, contributing to the wasting syndrome. These studies highlight how 13C-glucose tracing can quantify the direction and magnitude of metabolic dysregulation in different pathophysiological states.

Characterization of Inborn Errors of Glucose Metabolism (e.g., Glycogen Storage Diseases)

Stable isotope tracers, including variants of 13C-labeled glucose, are invaluable tools for investigating inborn errors of carbohydrate metabolism, such as Glycogen Storage Diseases (GSDs). nih.govnih.gov GSDs are a group of inherited metabolic disorders caused by defects in the enzymes or transporters involved in glycogen synthesis or breakdown. nih.gov These defects lead to the abnormal accumulation or structure of glycogen in tissues, primarily the liver and muscles. nih.gov A key clinical feature of many GSDs, particularly GSD type Ia (GSDIa), is impaired endogenous glucose production (EGP), resulting in severe fasting hypoglycemia. nih.gov

The use of isotopically labeled glucose allows for the in vivo quantification of glucose fluxes, providing critical insights into the pathophysiology of these diseases. For instance, studies using D-[6,6-2H2]glucose have been employed to assess the rate of appearance of endogenous glucose in patients with GSDIa. nih.gov This methodology helps to reliably estimate EGP and monitor the effectiveness of dietary therapies. nih.gov

While studies may utilize different isotopomers, the principle remains the same. Introducing this compound into a patient's system and tracking the fate of the 13C label allows researchers to delineate the activity of specific metabolic pathways. In the context of GSDs, this can help determine the extent to which glycogenolysis and gluconeogenesis are impaired. The labeled carbon from this compound can be traced through glycolysis and the tricarboxylic acid (TCA) cycle, and its appearance (or lack thereof) in blood glucose can quantify the body's ability to produce its own glucose. This information is crucial for diagnosing the specific type of GSD, understanding its severity, and evaluating the response to novel treatments like gene therapy. nih.gov

Characterizing Cancer Metabolism and Tumor Phenotypes

The study of cancer metabolism has been revolutionized by the use of stable isotope tracers like this compound. mit.edunih.govresearchgate.net It is well-established that cancer cells exhibit reprogrammed metabolism to support their high rates of proliferation and survival. nih.govmdpi.com 13C metabolic flux analysis (13C-MFA) has become a primary technique for quantifying the altered intracellular fluxes in cancer cells. researchgate.netnih.gov

Glycolytic and TCA Cycle Alterations in Malignancy

A hallmark of many cancer cells is the "Warburg effect," or aerobic glycolysis, where cells preferentially metabolize glucose to lactate even in the presence of oxygen. mdpi.comnih.gov this compound is used to trace the path of glucose through glycolysis and into the TCA cycle. nih.gov By measuring the 13C enrichment in downstream metabolites such as pyruvate, lactate, and TCA cycle intermediates, researchers can quantify the rates of these pathways. nih.govresearchgate.net

For example, a high rate of 13C-label incorporation from this compound into lactate indicates a high glycolytic flux. nih.gov Conversely, tracing the 13C label into citrate (B86180), glutamate (B1630785), and other TCA cycle intermediates reveals the extent of glucose oxidation in the mitochondria. mit.edunih.gov Studies in human lung cancer have shown that tumors actively oxidize glucose in the mitochondria, in addition to producing lactate. pnas.org This detailed mapping of metabolic fluxes, enabled by 13C tracers, provides a more nuanced understanding of tumor bioenergetics beyond the simple Warburg hypothesis. nih.govpnas.org

Anaplerotic Fluxes and Pyruvate Carboxylase Activity in Tumor Growth

For cancer cells to proliferate, they must not only generate ATP but also synthesize biomass, including lipids, nucleotides, and proteins. Many of the precursors for these macromolecules are derived from TCA cycle intermediates. pnas.org Consequently, as these intermediates are withdrawn for biosynthesis, they must be replenished through anaplerotic reactions to maintain TCA cycle function. researchgate.netdrugbank.com

Pyruvate carboxylase (PC) is a key anaplerotic enzyme that catalyzes the carboxylation of pyruvate to form oxaloacetate, directly replenishing the TCA cycle. researchgate.netdrugbank.com The activity of PC is crucial for the growth of some tumor cells, particularly when other anaplerotic substrates like glutamine are limited. pnas.org this compound can be used to assess PC activity. When this compound is metabolized to pyruvate, the 13C label is on the C-1 position of pyruvate. The action of pyruvate dehydrogenase (PDH) would remove this label as 13CO2. However, if PC is active, it will incorporate the pyruvate into oxaloacetate, retaining the label within the TCA cycle. Tracers like D-[3,4-13C]glucose have been specifically identified as effective for quantifying this anaplerotic flux. nih.govnih.gov The labeling patterns in metabolites like glutamate and aspartate, as measured by NMR or mass spectrometry, can distinguish the contribution of PC from that of PDH to the TCA cycle, revealing a critical metabolic dependency in certain cancers. pnas.org

Research Findings on Pyruvate Carboxylase (PC) Activity in Cancer
Cancer TypeKey FindingSignificance
GlioblastomaCells suppressed for glutaminase (GLS) showed induced PC activity, using glucose-derived pyruvate for anaplerosis. pnas.orgPC-mediated anaplerosis allows cancer cells to become independent of glutamine for growth. pnas.org
Lung Cancer13C labeling patterns from infused D-[U-13C]-glucose in patients indicated a significant anaplerotic flux via PC in tumors. pnas.orgHighlights the importance of PC in human tumors in vivo. pnas.org
Hepatoma (Huh-7 cells)Culturing with D-[3,4-13C]-glucose showed significant entry of 13C into the TCA cycle, indicating high PC activity. pnas.orgDemonstrates that some cancer cell lines have high intrinsic PC activity and are not reliant on glutamine. pnas.org

Non-oxidative Pentose Phosphate Pathway Activity in Cancer

The pentose phosphate pathway (PPP) is another critical branch of glucose metabolism that is often upregulated in cancer cells. nih.govnih.gov The PPP has two branches: the oxidative branch, which produces NADPH for redox balance and fatty acid synthesis, and the non-oxidative branch, which generates ribose-5-phosphate, a precursor for nucleotide synthesis. nih.gov Rapidly proliferating cancer cells have a high demand for nucleotides to replicate their DNA. nih.gov

This compound is a useful tracer for studying the non-oxidative PPP. The 13C label at the C-4 position of glucose can be tracked through the series of reversible reactions catalyzed by transketolase and transaldolase. The scrambling of the 13C label into different positions of the sugar phosphate intermediates, such as fructose-6-phosphate and glyceraldehyde-3-phosphate, provides quantitative information on the flux through this pathway. nih.gov This allows researchers to understand how cancer cells divert glucose carbons away from energy production and towards the synthesis of the building blocks required for rapid cell division. mdpi.comnih.gov

Assessing Cardiac Metabolism in Disease Models (e.g., Hypertrophy, Heart Failure)

The heart has high energy demands and is capable of metabolizing various substrates, though under normal conditions, it primarily relies on fatty acid oxidation. scienceopen.com In pathological states such as cardiac hypertrophy (an increase in heart muscle mass) and heart failure, the heart's metabolism undergoes significant remodeling, often shifting towards increased glucose utilization. scienceopen.comphysiology.orgnih.gov Understanding these metabolic shifts is crucial, as they are closely linked to the structural and functional changes in the remodeling heart. physiology.orgresearchgate.net

In vivo labeling with 13C-glucose isotopes is a powerful method to investigate the fate of glucose carbons in the heart under these disease conditions. physiology.orgresearchgate.net By infusing an animal model with labeled glucose, such as this compound, and subsequently analyzing the 13C enrichment in metabolites extracted from the heart tissue, researchers can map the activity of key metabolic pathways. physiology.org

Studies have demonstrated that different types of cardiac stress lead to distinct metabolic profiles. For example, in a mouse model, pressure overload-induced concentric hypertrophy was associated with significant changes in glycolysis and mitochondrial glucose oxidation. physiology.org In contrast, volume overload-induced eccentric hypertrophy showed minimal metabolic alterations. physiology.org This use of 13C tracers allows for a detailed in vivo assessment of:

Glycolytic flux: The rate of glucose breakdown.

TCA cycle activity: The extent of glucose oxidation for energy.

Anaplerotic contributions: How glucose carbons replenish TCA cycle intermediates.

Pentose Phosphate Pathway: Its role in providing NADPH and precursors for nucleotide synthesis. nih.govresearchgate.net

These insights into the specific metabolic reprogramming that occurs in different cardiac diseases may open avenues for new therapeutic strategies targeting heart metabolism. scienceopen.comphysiology.org

Metabolic Changes in Cardiac Disease Models Studied with 13C-Glucose
Cardiac ConditionModelKey Metabolic FindingReference
Pressure Overload (Concentric Hypertrophy)Mouse (Transverse Aortic Constriction)Significant changes in glycolysis, mitochondrial oxidative metabolism, and anaplerosis. physiology.org
Volume Overload (Eccentric Hypertrophy)Mouse (Aortocaval Fistula)Hardly any metabolic changes observed compared to controls. physiology.org
Heart FailureGeneralIncreased glucose utilization and upregulation of pathways like glycolysis and the pentose phosphate pathway. scienceopen.comnih.gov

Applications in Plant and Agricultural Metabolism Research

Isotopic labeling with compounds like this compound is also a fundamental technique in plant science and agriculture. It allows for the quantitative analysis of metabolic fluxes in central carbon metabolism, providing insights into how plants allocate resources for growth, development, and stress response. mdpi.com

By feeding 13C-labeled glucose to plant tissues, such as leaves or roots, researchers can trace the movement of carbon through various interconnected pathways. researchgate.net This approach has been used to investigate:

The interplay between glycolysis and the Pentose Phosphate Pathway (PPP): Studies have shown that under certain abiotic stress conditions, plants can shift carbon flux from glycolysis towards the PPP to increase the production of NADPH, which is essential for mitigating oxidative stress. mdpi.com

Tricarboxylic Acid (TCA) Cycle Flux: Quantifying the rate of the TCA cycle is essential for understanding energy production and the synthesis of precursors for amino acids and other compounds.

Photorespiration: Labeled isotopes can help dissect the complex series of reactions involved in photorespiration, a process that can significantly impact photosynthetic efficiency. researchgate.net

Carbon and Nitrogen Assimilation: By combining 13C and 15N labeling, scientists can study the intricate relationship between carbon metabolism and nitrogen utilization, which is critical for crop productivity. mdpi.com

This detailed understanding of plant metabolism at the flux level is vital for developing strategies to improve crop yields, enhance stress tolerance, and optimize agricultural practices in the face of environmental changes. mdpi.comresearchgate.net

Emerging Directions and Methodological Advancements in D 4 13c Glucose Tracing

Advancements in Dynamic ¹³C Metabolic Flux Analysis (INST-MFA)

Isotopically non-stationary metabolic flux analysis (INST-MFA) has emerged as a powerful tool for investigating cellular metabolism in systems that have not reached a steady state. nih.gov This is particularly crucial for capturing the rapid metabolic shifts that occur in response to stimuli or during specific physiological processes. cam.ac.ukdrziweidai.com Unlike traditional steady-state MFA, which provides a snapshot of metabolic fluxes at a single point in time, INST-MFA captures the dynamic changes in flux over time. drziweidai.com

The use of D-[4-¹³C]Glucose in INST-MFA allows researchers to trace the temporal incorporation of the ¹³C label into various downstream metabolites. This provides a high-resolution view of how metabolic pathways are activated or suppressed. Recent advancements in computational modeling and software, such as INCA 2.0, have enhanced the ability to analyze dynamic datasets from both NMR and mass spectrometry, improving the precision of flux estimations. researchgate.net These tools can now handle the complexity of non-steady-state conditions, making it possible to model transient metabolic states with greater accuracy. drziweidai.com For example, studies have utilized dynamic ¹³C flux analysis to capture the rapid reorganization of adipocyte glucose metabolism in response to insulin (B600854), revealing that different parts of glycolysis respond at varying speeds. cam.ac.ukdrziweidai.com

High-Resolution ¹³C-MFA Methodologies

The pursuit of greater precision in metabolic flux analysis has led to the development of high-resolution ¹³C-MFA methodologies. These approaches often involve parallel labeling experiments, where cells are cultured with different ¹³C-labeled tracers, including D-[4-¹³C]Glucose. nih.govnih.gov By combining the data from these experiments, researchers can obtain a more comprehensive and accurate picture of the metabolic network. nih.gov This "COMPLETE-MFA" approach, for instance, has been used with all six singly labeled glucose tracers to achieve a highly precise flux map in Escherichia coli. nih.gov

Advancements in analytical instrumentation, particularly high-resolution mass spectrometry (GC-MS and LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, have been instrumental in improving the resolution of ¹³C-MFA. nih.govcreative-proteomics.comresearchgate.net These technologies allow for the precise measurement of mass isotopomer distributions in metabolites, which is essential for accurate flux calculations. researchgate.net Furthermore, sophisticated software tools are now available to perform the complex calculations required for high-resolution ¹³C-MFA, including statistical analysis to assess the goodness of fit and determine confidence intervals for the estimated fluxes. nih.gov

Integration with Other 'Omics' Technologies (e.g., Proteomics, Transcriptomics)

To gain a more holistic understanding of cellular regulation, researchers are increasingly integrating ¹³C-MFA data with other 'omics' technologies such as proteomics and transcriptomics. This multi-omics approach allows for the correlation of metabolic fluxes with changes in gene expression and protein abundance, providing a more complete picture of the cellular response to genetic or environmental perturbations. nih.govbiorxiv.org

For example, a multi-omics analysis in Pseudomonas putida combined stable isotope tracing, metabolomics, fluxomics, and proteomics to investigate how the bacterium co-utilizes glucose and benzoate. nih.gov This integrated approach revealed a segregated metabolic flux network that was not apparent from any single omics dataset alone. nih.gov Similarly, by combining multi-omics data from the livers of wild-type and obese mice, researchers were able to infer changes in metabolic flux and identify the regulatory mechanisms responsible for these changes without the use of isotopic tracers in that specific study, though the principle of integration remains the same. biorxiv.org These integrated analyses are powerful for identifying key regulatory nodes and understanding complex biological systems. frontiersin.org

Development of Non-Invasive Approaches for In Vivo Monitoring (e.g., ¹³C-Glucose Breath Tests)

A significant frontier in metabolic research is the development of non-invasive methods for monitoring metabolism in vivo. researchgate.netnih.gov This is particularly important for clinical applications and for studying metabolism in whole organisms without the need for invasive tissue biopsies. nih.gov ¹³C-glucose breath tests represent one such non-invasive approach. While not specifically detailing the use of the 4-¹³C position, the principle involves administering a ¹³C-labeled glucose substrate and then measuring the appearance of ¹³CO₂ in the exhaled breath. This provides a measure of whole-body glucose oxidation.

In addition to breath tests, in vivo ¹³C NMR spectroscopy allows for the non-invasive measurement of metabolic fluxes directly in tissues like the brain. researchgate.net This technique can track the incorporation of ¹³C from infused D-[4-¹³C]Glucose into various metabolites over time, providing dynamic information about cerebral metabolism. researchgate.net Advances in wearable sensor technology are also paving the way for non-invasive, real-time monitoring of metabolites like glucose in plants and potentially in humans in the future. nih.govresearchgate.net

Novel Tracer Combinations and Optimized Experimental Designs

The choice of isotopic tracer and the design of the experiment are critical for obtaining accurate and meaningful metabolic flux data. researchgate.net Researchers are continuously developing novel tracer combinations and optimizing experimental designs to maximize the information that can be extracted from a single experiment. mdpi.com For example, using a mixture of different ¹³C-labeled glucose tracers can provide better resolution of specific pathways than using a single tracer alone. mdpi.com

Computational tools are now being used to design optimal tracer experiments. These tools can simulate the expected labeling patterns for different tracer combinations and experimental conditions, allowing researchers to select the best approach for their specific research question. For instance, it has been shown that a mixture of [1-¹³C]glucose and [U-¹³C]glucose can provide optimal precision for analyzing both glycolysis and the TCA cycle. mdpi.com The use of [3,4-¹³C]glucose has been identified as a particularly effective tracer for quantifying the anaplerotic flux of glucose into the TCA cycle. d-nb.inforesearchgate.net Such optimized designs are crucial for maximizing the accuracy and resolution of metabolic flux analysis. mdpi.com

Applications in Drug Development and Therapeutic Efficacy Monitoring

The ability of D-[4-¹³C]Glucose tracing to provide detailed insights into metabolic pathways makes it a valuable tool in drug development and for monitoring the efficacy of therapeutic interventions. researchgate.netphysiogenex.com By understanding how a disease alters metabolic fluxes, researchers can identify potential drug targets. For example, many cancer cells exhibit altered glucose metabolism, and ¹³C-MFA can be used to quantify these changes and identify pathways that are critical for cancer cell survival. researchgate.netmdpi.com

Furthermore, ¹³C-MFA can be used to assess the mechanism of action of a drug by measuring its effect on metabolic fluxes. This can help to confirm that a drug is hitting its intended target and can also reveal off-target effects. In addition, stable isotope tracing can be used to monitor the response of a tumor to therapy, providing an early indication of whether a treatment is effective. researchgate.net This has the potential to personalize cancer treatment by allowing clinicians to tailor therapies based on the metabolic characteristics of an individual's tumor. The insights gained from these studies can accelerate the discovery and development of new drugs for a wide range of diseases. researchgate.netnih.gov

Interactive Data Table: Research Findings with D-[4-¹³C]Glucose and Related Tracers

Research AreaKey FindingTracer(s) UsedOrganism/SystemReference
Dynamic Metabolic Flux Insulin rapidly alters adipocyte glucose metabolism, with lower glycolysis fluxes increasing faster than upper glycolysis.¹³C-Glucose3T3-L1 Adipocytes cam.ac.ukdrziweidai.com
High-Resolution MFA Combined analysis of six singly labeled glucose tracers provides the most precise flux map for E. coli to date.[1-¹³C], [2-¹³C], [3-¹³C], [4-¹³C], [5-¹³C], [6-¹³C]GlucoseEscherichia coli nih.gov
Multi-Omics Integration Revealed segregated metabolic flux network for co-utilization of glucose and benzoate.Stable Isotope TracersPseudomonas putida nih.gov
In Vivo Monitoring Dynamic ¹³C NMR spectroscopy allows for non-invasive measurement of cerebral glutamate (B1630785) metabolism.D-[1-¹³C]GlucoseHuman Brain researchgate.net
Optimized Experimental Design [3,4-¹³C]glucose is a particularly good tracer for quantifying anaplerotic flux into the TCA cycle.[3,4-¹³C]GlucoseVarious d-nb.inforesearchgate.net
Drug Development Ethnopharmacological approach identified a plant-derived compound that lowers blood glucose.Not ApplicableMouse Model nih.gov

Q & A

Q. What is the primary role of D-[4-13C]Glucose in metabolic flux analysis?

this compound is used to trace carbon flow through glycolysis, the pentose phosphate pathway, and the tricarboxylic acid (TCA) cycle. The ¹³C label at the C-4 position allows researchers to monitor metabolic intermediates like [4-¹³C]glutamate and [4-¹³C]glutamine, which reflect TCA cycle activity in specific cell types (e.g., astrocytes vs. neurons) . Methodologically, it is infused into model systems (e.g., rodents) and analyzed via ¹³C-edited ¹H magnetic resonance spectroscopy (MRS) to quantify isotopic enrichment in metabolites .

Q. How do researchers select the appropriate ¹³C-labeled glucose isomer for their experiments?

The choice depends on the metabolic pathway under investigation. For example:

  • This compound : Tracks C-4 labeling in TCA-derived metabolites (e.g., α-ketoglutarate) to distinguish astrocyte vs. neuronal metabolism .
  • D-[1-13C]Glucose : Highlights glycolysis and pyruvate dehydrogenase activity . Isotopic purity (≥99%) and compatibility with analytical techniques (e.g., NMR, LC-MS) must be validated .

Q. What experimental protocols ensure accurate detection of this compound-derived metabolites?

Key steps include:

  • Infusion duration : Optimize timing (e.g., 3–100 minutes in rodent studies) to capture dynamic labeling ratios like [4-¹³C]glutamine/[4-¹³C]glutamate .
  • Sample preparation : Use rapid freeze-clamping of tissues to halt metabolic activity, followed by extraction protocols compatible with MRS .
  • Control experiments : Include unlabeled glucose to baseline natural isotopic abundance .

Advanced Research Questions

Q. How can this compound differentiate astrocyte-specific vs. neuronal metabolic contributions?

Astrocytes preferentially metabolize acetate, while neurons rely on glucose. Co-infusing this compound with [1,2-¹³C]acetate allows discrimination:

  • Astrocytes : Produce [4,5-¹³C]α-ketoglutarate (doublet in MRS) from acetate .
  • Neurons : Generate [4-¹³C]α-ketoglutarate (singlet) from glucose . This dual-tracer approach isolates cell-specific TCA cycle activity .

Q. How should researchers address ¹³C isotopic recycling in glucose turnover studies?

Recycling occurs when ¹³C-labeled carbons re-enter glucose via gluconeogenesis, skewing turnover rates. To mitigate:

  • Use dual tracers (e.g., [1-¹³C]glucose + [6,6-²H₂]glucose) to quantify systemic glucose production and recycling .
  • Apply kinetic modeling to correct for label dilution in neonates or gluconeogenic models .

Q. What advanced NMR/MRS techniques improve resolution of this compound-derived signals?

  • Selective Proton-Observed, Carbon-Edited (selPOCE) MRS : Separates overlapping [4-¹³C]glutamate and [4-¹³C]glutamine signals by phase modulation .
  • ¹³C-Edited ¹H MRS : Enhances sensitivity for low-abundance metabolites like glutathione .

Q. How do infusion protocols impact interpretation of ¹³C labeling in metabolic studies?

Prolonged infusion (>60 minutes) stabilizes isotopic steady-state ratios (e.g., glutamine/glutamate), while shorter durations capture transient dynamics . For neonatal studies, account for postprandial gluconeogenesis by standardizing feeding schedules before tracer administration .

Q. What strategies resolve contradictory data from multi-tracer experiments?

Discrepancies may arise from compartmentalized metabolism or isotopic exchange. Solutions include:

  • Compartmental modeling : Assign fluxes to subcellular pools (e.g., mitochondrial vs. cytosolic) .
  • Cross-validation : Combine MRS with LC-MS to confirm isotopic patterns in extracted metabolites .

Methodological Challenges and Solutions

Q. How to quantify gluconeogenesis contribution using this compound?

In neonates or fasting models, measure ¹³C recycling into glucose C-1 via mass isotopomer distribution analysis (MIDA). Recycling rates (3–20% of glucose production) indicate gluconeogenic activity from lactate/pyruvate .

Q. What are the pitfalls in interpreting [4-¹³C]glutamine labeling ratios?

High glutamine labeling may reflect astrocyte-specific TCA cycle activity or altered glutamate-glutamine shuttle kinetics. Control for:

  • Cell viability : Ensure tracer infusion does not perturb cellular integrity .
  • Tracer specificity : Validate that [4-¹³C]glucose labels neuronal glutamate, not astrocyte-derived glutamine .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.